2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
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Overview
Description
2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that belongs to the class of chloro ketones. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a pyrrolidine ring substituted with an isopropyl-methyl-amino group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Isopropyl-Methyl-Amino Group: The isopropyl-methyl-amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with isopropylamine and a reducing agent like sodium cyanoborohydride.
Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions, such as the reaction of the pyrrolidine derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Chlorination: The final step involves the chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl-methyl-amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ethanone moiety, converting it to an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or reduced amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-{®-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone: The enantiomer of the compound with the ®-configuration.
2-Bromo-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone: A similar compound with a bromo group instead of a chloro group.
2-Chloro-1-{(S)-2-[(ethyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone: A derivative with an ethyl-methyl-amino group instead of an isopropyl-methyl-amino group.
Uniqueness
The uniqueness of 2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone lies in its specific stereochemistry and the presence of the isopropyl-methyl-amino group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors, including chiral amines and chlorinated ethanones. The use of chiral building blocks is crucial for achieving the desired stereochemistry, which can significantly influence biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit significant affinity for certain G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have reported its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism includes the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.48 | Induces apoptosis via caspase activation |
HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
Case Studies
A notable study published in RSC Advances explored the synthesis and biological evaluation of various derivatives related to this compound. The research highlighted that modifications to the pyrrolidine structure could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation .
Another study focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The results indicated that certain derivatives exhibited nanomolar inhibitory concentrations against key targets, reinforcing the potential therapeutic applications of this class of compounds .
Research Findings
Recent findings suggest that the presence of electron-withdrawing groups significantly enhances the biological activity of related compounds. For instance, modifications that introduce halogens or other electronegative substituents have been shown to improve binding affinity and efficacy against cancer cells .
Summary of Key Findings
- Antitumor Activity : Effective against multiple cancer cell lines with low IC50 values.
- Mechanistic Insights : Induction of apoptosis and cell cycle arrest as primary mechanisms.
- Structure Activity Relationship : Modifications can enhance efficacy; further studies are required to optimize these compounds.
Properties
IUPAC Name |
2-chloro-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYDNXNOTQJZFH-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.